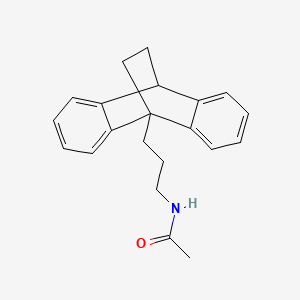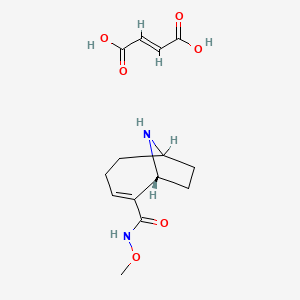
CID 11109664
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 11109664” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 11109664 involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves a series of steps including the preparation of intermediate compounds, followed by their conversion into the final product through specific chemical reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its use in various applications. The industrial production methods involve optimizing the reaction conditions to maximize yield and minimize costs. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 11109664 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions, while reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
CID 11109664 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study specific biochemical pathways or as a tool to investigate the interactions between molecules. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to modulate specific biological targets. In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 11109664 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of the target, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 11109664 include those with related chemical structures or similar functional groups. These compounds can be identified through chemical databases like PubChem, which provide information on the structural and functional similarities between different chemical entities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the unique properties it imparts. This can include its reactivity, stability, and potential applications in various fields. By comparing this compound with similar compounds, researchers can identify its distinct advantages and potential areas for further exploration.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties, combined with its ability to undergo various chemical reactions and its wide range of applications, make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
InChI |
InChI=1S/C7H7Ge/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPNHMZPOILSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Ge] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Ge |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00765405 |
Source


|
| Record name | Benzylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00765405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113801-95-9 |
Source


|
| Record name | Benzylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00765405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)



![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)







![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
